4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde
Description
Properties
IUPAC Name |
4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-9-13(15(17)18)12(19-14-9)7-6-10-2-4-11(8-16)5-3-10/h2-8H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBHGNGABMUIIM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Aldehyde Formation: Finally, the benzaldehyde group is introduced through a formylation reaction, typically using a formylating agent such as DMF (dimethylformamide) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, amines, and substituted benzaldehydes .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing oxazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the nitro group is believed to enhance these activities by disrupting bacterial cell function .
Anticancer Potential
Studies have suggested that compounds related to 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde may exhibit anticancer properties. The presence of the oxazole moiety can influence cell signaling pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
Compounds with similar structures have also been explored for their anti-inflammatory effects. The nitro group may play a role in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation .
Material Science Applications
In addition to biological applications, this compound can be utilized in materials science. Its unique chemical structure allows it to serve as a precursor for synthesizing novel polymers or as a functional additive in coatings and composites. Research into its photophysical properties may also reveal applications in organic electronics or photonic devices .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of 4-nitrooxazole exhibited enhanced antibacterial activity compared to their non-nitro counterparts. The compound was tested against various pathogens, revealing a significant reduction in bacterial growth at specific concentrations .
- Anticancer Research : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial function, leading to cell death .
- Material Development : A recent investigation focused on incorporating this compound into polymer matrices to enhance their thermal stability and mechanical properties. Results indicated improved performance metrics compared to traditional materials .
Mechanism of Action
The mechanism of action of 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde, the following compounds are analyzed:
Table 1: Comparative Analysis of Structural and Functional Features
Key Comparisons:
Electronic Properties
- The target compound ’s nitro group creates an electron-deficient oxazole ring, enhancing electrophilic reactivity at the aldehyde group. In contrast, the aniline analog has an electron-rich NH group, enabling participation in coupling reactions (e.g., diazotization).
- Oxyresveratrol features electron-donating dihydroxyphenyl groups, facilitating antioxidant activity via radical scavenging.
Intermolecular Interactions
- The target compound ’s aldehyde and nitro groups engage in moderate hydrogen bonding, as predicted by graph set analysis .
- The triazole-thiol derivative exhibits stronger hydrogen-bonding networks due to its thiol and triazole groups, which may enhance crystal packing and stability.
Applications
- Nitro-oxazole derivatives (target compound and aniline analog) are candidates for agrochemicals or pharmaceuticals due to nitro’s bioactivity.
- Triazole-thiols are prioritized in metal-organic frameworks (MOFs) or anticancer research due to thiol’s chelation capacity.
- Oxyresveratrol is utilized in food and cosmetic industries for its antioxidant properties.
Synthetic Flexibility
- The target compound ’s aldehyde group allows facile derivatization (e.g., Schiff bases), whereas the aniline analog is more suited for azo dye synthesis.
Research Findings and Data Gaps
- Crystallographic Analysis : Tools like SHELX and ORTEP could elucidate the target compound’s crystal structure, including hydrogen-bonding patterns and packing efficiency.
- Stability : Nitro groups may confer thermal sensitivity, necessitating storage under inert conditions. The aldehyde’s susceptibility to oxidation contrasts with the aniline analog’s relative stability.
- Biological Activity : While nitroheterocycles are often bioactive, specific data on the target compound’s pharmacological profile are lacking and warrant further study.
Biological Activity
4-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzaldehyde moiety linked to an ethenyl group substituted with a 3-methyl-4-nitro-1,2-oxazole ring. Its structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
| Salmonella typhi | 22.9 |
The compound demonstrated a broad spectrum of activity, particularly effective against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, the compound exhibits antifungal activity. It has been tested against common fungal pathogens, yielding the following MIC results:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These results suggest that the compound could be a candidate for developing new antifungal agents .
The precise mechanism by which this compound exerts its antibacterial and antifungal effects is still under investigation. However, it is hypothesized that the nitro group in the oxazole ring may play a crucial role in disrupting microbial cellular functions, possibly through oxidative stress mechanisms or interference with nucleic acid synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to specific structural features:
- Nitro Group : The presence of the nitro group enhances electron affinity, contributing to its reactivity towards microbial targets.
- Oxazole Ring : The oxazole moiety is essential for maintaining the compound's overall biological activity, affecting both solubility and interaction with microbial enzymes.
- Substituents on the Benzene Ring : Variations in substituents can modulate activity; for instance, introducing halogens or hydroxyl groups has been shown to improve potency against certain strains .
Case Studies
A notable study investigated the efficacy of this compound in combination with existing antibiotics against resistant bacterial strains. Results indicated that when used synergistically with amoxicillin, the antibacterial effect was significantly enhanced, reducing MIC values by up to 50% for certain strains . This suggests potential applications in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
